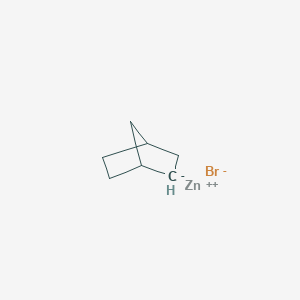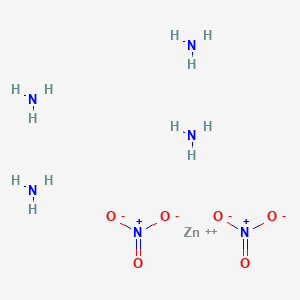
17B-Acetoxy-6B-hydroxy-testosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17B-Acetoxy-6B-hydroxy-testosterone is a synthetic derivative of testosterone, a primary male sex hormone. This compound is characterized by the presence of an acetoxy group at the 17th position and a hydroxy group at the 6th position of the testosterone molecule. It has a molecular formula of C21H30O4 and a molecular weight of 346.464 g/mol
Preparation Methods
The synthesis of 17B-Acetoxy-6B-hydroxy-testosterone involves several steps, starting from the basic testosterone molecule. The acetylation of the hydroxyl group at the 17th position is typically achieved using acetic anhydride in the presence of a base such as pyridine. . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
17B-Acetoxy-6B-hydroxy-testosterone undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group at the 6th position results in the formation of 6-keto derivatives, while reduction of the ketone group yields the original hydroxy compound.
Scientific Research Applications
17B-Acetoxy-6B-hydroxy-testosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: Researchers use this compound to study the metabolic pathways of testosterone and its derivatives.
Medicine: It serves as a model compound for the development of new therapeutic agents targeting androgen receptors.
Mechanism of Action
The mechanism of action of 17B-Acetoxy-6B-hydroxy-testosterone involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of male characteristics. The acetoxy and hydroxy groups enhance the compound’s binding affinity and selectivity towards androgen receptors, making it a valuable tool in the study of androgenic activity .
Comparison with Similar Compounds
17B-Acetoxy-6B-hydroxy-testosterone can be compared with other similar compounds such as:
Testosterone: The parent compound, which lacks the acetoxy and hydroxy groups.
Testosterone acetate: Similar to this compound but without the hydroxy group at the 6th position.
6B-Hydroxy-testosterone: Lacks the acetoxy group at the 17th position.
The presence of both the acetoxy and hydroxy groups in this compound makes it unique, providing distinct chemical properties and biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-19-5-4-15-14-11-18(24)17-10-13(23)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19,24H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
InChI Key |
UKUUABXIPHZRPY-UKSDXMLSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
